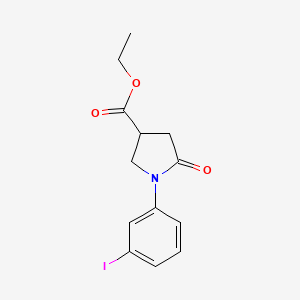
Ethyl 1-(3-iodophenyl)-5-oxopyrrolidine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-(3-iodophenyl)-5-oxopyrrolidine-3-carboxylate is a chemical compound with a complex structure that includes an iodophenyl group, a pyrrolidine ring, and an ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-(3-iodophenyl)-5-oxopyrrolidine-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Iodophenyl Group: This step often involves an iodination reaction using reagents such as iodine or iodinating agents.
Esterification: The final step involves the esterification of the carboxylate group with ethanol under acidic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the iodophenyl group.
Reduction: Reduction reactions can target the carbonyl group in the pyrrolidine ring.
Substitution: The iodophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Products may include iodophenyl ketones or carboxylic acids.
Reduction: Products may include alcohols or amines.
Substitution: Products may include substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Ethyl 1-(3-iodophenyl)-5-oxopyrrolidine-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl 1-(3-iodophenyl)-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The iodophenyl group can interact with enzymes or receptors, leading to modulation of biological pathways. The pyrrolidine ring and ester group may also contribute to its binding affinity and specificity.
Comparación Con Compuestos Similares
Ethyl 1-(4-iodophenyl)-5-oxopyrrolidine-3-carboxylate: Similar structure but with the iodine atom at a different position.
Ethyl 1-(3-bromophenyl)-5-oxopyrrolidine-3-carboxylate: Similar structure but with a bromine atom instead of iodine.
Ethyl 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylate: Similar structure but with a chlorine atom instead of iodine.
Uniqueness: Ethyl 1-(3-iodophenyl)-5-oxopyrrolidine-3-carboxylate is unique due to the presence of the iodophenyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs with different halogen atoms.
Propiedades
Fórmula molecular |
C13H14INO3 |
|---|---|
Peso molecular |
359.16 g/mol |
Nombre IUPAC |
ethyl 1-(3-iodophenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C13H14INO3/c1-2-18-13(17)9-6-12(16)15(8-9)11-5-3-4-10(14)7-11/h3-5,7,9H,2,6,8H2,1H3 |
Clave InChI |
BFOOLPZRRGWJOQ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1CC(=O)N(C1)C2=CC(=CC=C2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,6-Dimethyl-3-(3-nitrophenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13025190.png)
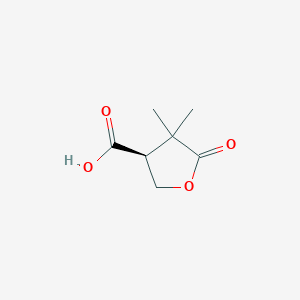
![(5-(Trifluoromethyl)-1H-pyrrolo[2,3-B]pyridin-2-YL)methanol](/img/structure/B13025214.png)
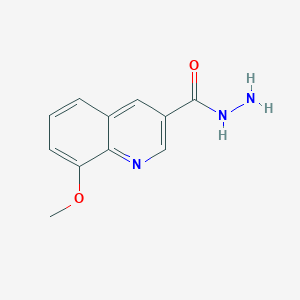
![5-Iodo-3-methylbenzo[d]isoxazole](/img/structure/B13025222.png)
![7,8-Dimethoxy-3,3-dimethyl-1,5-dioxaspiro[5.5]undeca-7,10-dien-9-one](/img/structure/B13025228.png)
![1-Cyclooctyl-6-methyl-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13025229.png)
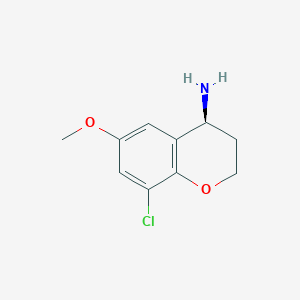
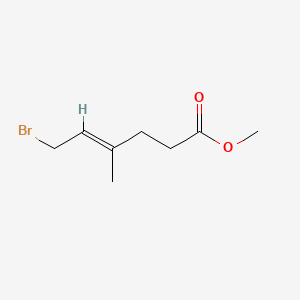
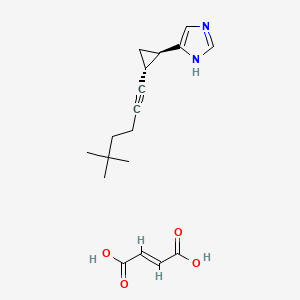
![Methyl2-amino-2-(pyrrolo[2,1-f][1,2,4]triazin-6-yl)acetate](/img/structure/B13025260.png)
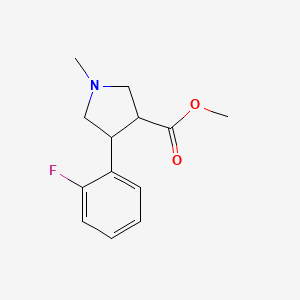
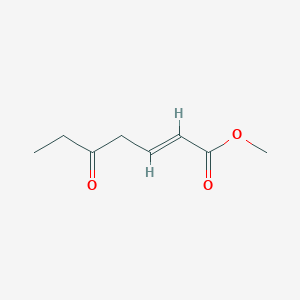
![2-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-1-amine](/img/structure/B13025286.png)
